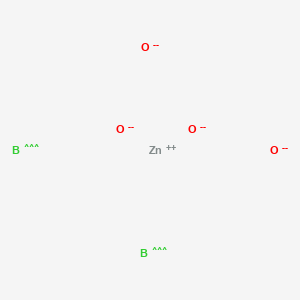

Boric acid(hbo2),zincsalt(2:1)

Description

Chemical Identity and Nomenclature of Zinc Metaborate (Zn(BO₂)₂) and Hydrated Zinc Borates

Zinc borates are a group of compounds composed of zinc, boron, and oxygen, often with associated water molecules (hydrates). The general composition can be represented as aZnO·bB₂O₃·cH₂O. aablocks.com There are at least thirteen unique crystalline hydrated zinc borates documented in chemical literature. aablocks.comresearchgate.net

The nomenclature of these compounds can be complex, with both chemical formulas and oxide formulations being widely used, particularly in industrial and regulatory contexts. aablocks.com For instance, the compound with the chemical formula Zn[B₃O₄(OH)₃] is also known by its oxide formula 2ZnO·3B₂O₃·3H₂O. aablocks.com Commercially, this same compound is often referred to as 2ZnO·3B₂O₃·3.5H₂O due to an early error in its characterization. aablocks.comnih.govresearchgate.net This discrepancy highlights the importance of understanding the various naming conventions.

Zinc Metaborate (Zn(BO₂)₂) , the subject of this article's title "Boric acid(hbo2),zincsalt(2:1)", is an anhydrous form of zinc borate (B1201080). americanelements.com Other significant hydrated zinc borates include:

2ZnO·3B₂O₃·3H₂O (or Zn[B₃O₄(OH)₃]): This is the most commercially significant hydrated zinc borate, manufactured in the largest quantities. nih.govresearchgate.netdntb.gov.ua It is valued for its relatively high dehydration onset temperature of approximately 290°C. nih.gov

4ZnO·B₂O₃·H₂O (or Zn₂(BO₃)OH): This compound boasts the highest dehydration onset temperature among hydrated zinc borates, at around 411°C, making it suitable for high-temperature applications. aablocks.comnih.gov

2ZnO·3B₂O₃·7H₂O: One of the predominant commercial zinc borates used before 1970. aablocks.comnih.gov Its lower dehydration onset temperature of about 120°C is a primary disadvantage in many modern applications. aablocks.com

3ZnO·5B₂O₃·14H₂O: Another early commercial zinc borate. nih.gov

3ZnO·3B₂O₃·5H₂O: Sometimes chosen for its potential for better smoke suppression in certain polymer systems. aablocks.com

The following table provides a summary of the chemical identities of several key zinc borate compounds:

| Common Name/Oxide Formula | Chemical Formula | CAS Number | Dehydration Onset Temperature (°C) |

| Zinc Metaborate | Zn(BO₂)₂ | 14720-55-9 | N/A (anhydrous) |

| 2ZnO·3B₂O₃·3H₂O | Zn[B₃O₄(OH)₃] | 138265-88-0 | ~290 |

| 4ZnO·B₂O₃·H₂O | Zn₂(BO₃)OH | 149749-62-2 | ~411 |

| 2ZnO·3B₂O₃·7H₂O | - | 1332-07-6 | ~120 |

| 2ZnO·3B₂O₃ (anhydrous) | - | 12767-90-7 | N/A |

Data sourced from multiple references. aablocks.comnih.govwikipedia.orgresearchgate.net

Historical Development of Academic and Industrial Research on Zinc Borate Chemistry and Applications

The commercial use of zinc borates dates back to at least the 1930s. aablocks.comnih.gov Prior to 1970, the primary forms in the marketplace were 2ZnO·3B₂O₃·7H₂O and 3ZnO·5B₂O₃·14H₂O. aablocks.comnih.gov A significant shift occurred with the introduction of 2ZnO·3B₂O₃·3H₂O around 1970. aablocks.comnih.gov This newer form could withstand the higher processing temperatures required for many modern polymer systems, leading to its widespread adoption. aablocks.comnih.gov

The discovery of 2ZnO·3B₂O₃·3H₂O in the 1960s was a result of independent work by academic researchers in Germany and industrial researchers in the United States. aablocks.comnih.gov Industrial chemists developed a practical manufacturing process involving the reaction of zinc oxide with an excess of boric acid in water. aablocks.com This led to the commencement of multi-ton scale commercial production around 1970. aablocks.comnih.gov

The demand for zinc borates with even greater thermal stability, driven by the development of new polymers and higher production rates, has been met in two primary ways. aablocks.commdpi.com The first was the creation of anhydrous zinc borate (2ZnO·3B₂O₃) by calcining its hydrated precursor. mdpi.com The second was the development of 4ZnO·B₂O₃·H₂O as a commercial product in the early 1990s, specifically for applications requiring high processing temperatures. aablocks.comnih.govmdpi.com Industrial-scale production methods for this compound were initially described in patent literature. aablocks.comnih.gov

The field continues to evolve, with over 100 new patents and technical papers appearing annually. aablocks.com

Overview of Key Academic Research Trajectories for Zinc Borate Materials

Academic research on zinc borates has been instrumental in understanding their fundamental chemistry and paving the way for new applications. Key research areas include:

Synthesis and Structural Characterization: A significant focus of academic research has been the synthesis of various zinc borate phases and the detailed characterization of their crystal structures. For example, a single-crystal X-ray diffraction study in 2003 definitively established the composition of the most common commercial zinc borate as 2ZnO·3B₂O₃·3H₂O, with the structural formula Zn[B₃O₄(OH)₃]. nih.gov Researchers have also explored various synthesis methods, including hydrothermal techniques, to control the structure and morphology of zinc borate crystals. researchgate.netrsc.org A 2016 study, for instance, demonstrated the synthesis of three different zinc borate structures—Zn(H₂O)B₂O₄·0.12H₂O, Zn₂(OH)BO₃, and H[Zn₆O₂(BO₃)₃]—by adjusting the reaction temperature during hydrothermal synthesis. rsc.org

Thermal Properties and Decomposition Mechanisms: Understanding the thermal behavior of zinc borates is crucial for their application as flame retardants. Academic studies have investigated the dehydration temperatures and decomposition pathways of different zinc borate compounds. researchgate.netsemanticscholar.org Thermogravimetric analysis (TGA) is a key technique used to determine the temperatures at which these materials release water, a critical factor in their flame-retardant action. researchgate.net

Flame Retardancy Mechanisms: Research has explored how zinc borates function as flame retardants. wikipedia.orgatamanchemicals.com This includes their role as synergists with other flame retardants, their ability to promote char formation, and their function as smoke suppressants. wikipedia.orgatamanchemicals.com Studies have shown that during the burning of plastics, zinc borate can help form a protective glassy layer of borosilicate or a porous borate ceramic that insulates the underlying material. wikipedia.org

Novel Applications: Academic research continues to uncover new potential applications for zinc borates. These include their use as corrosion inhibitors, fungicides in plastics and wood products, and even in luminescent materials. rsc.orgatamanchemicals.combisley.biz For example, a 2016 study investigated the luminescent properties of terbium-doped zinc borates with different structures and morphologies. rsc.org

Despite the extensive research, some questions remain. The phase relationships in the ZnO-B₂O₃-H₂O system are not yet fully defined, and there is a need for further structural elucidation of some commercially manufactured zinc borates. aablocks.com

Properties

Molecular Formula |

B2O4Zn-6 |

|---|---|

Molecular Weight |

151.0 g/mol |

InChI |

InChI=1S/2B.4O.Zn/q;;4*-2;+2 |

InChI Key |

UXDGEDQBHPSMCO-UHFFFAOYSA-N |

Canonical SMILES |

[B].[B].[O-2].[O-2].[O-2].[O-2].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Zinc Metaborate and Hydrated Zinc Borates

Aqueous Precipitation Reactions

Aqueous precipitation is the most common and economically viable method for the industrial production of zinc borate (B1201080). This technique involves the reaction of soluble zinc salts with borate sources or the reaction of zinc oxide with boric acid in an aqueous medium. The resulting zinc borate precipitates out of the solution and can then be filtered, washed, and dried. The specific conditions of the precipitation reaction play a crucial role in determining the final properties of the product.

Synthesis from Zinc Salts and Borate Sources (e.g., Borax (B76245), Boric Acid)

One of the established methods for synthesizing zinc borate involves the reaction of a soluble zinc salt, such as zinc sulfate (B86663) or zinc nitrate (B79036), with a borate source like borax (sodium tetraborate) or boric acid. scispace.comzenodo.org For instance, the reaction between zinc nitrate and borax pentahydrate has been used to produce 2ZnO·3B₂O₃·3.5H₂O. scispace.com Similarly, the use of zinc sulfate heptahydrate and sodium tetraborate (B1243019) decahydrate (B1171855) has been investigated for the crystallization of zinc borate. researchgate.net

The general chemical reaction can be represented as follows:

2ZnSO₄ + 3Na₂B₄O₇ + 7H₂O → 2ZnO·3B₂O₃·3.5H₂O + 2Na₂SO₄ + 5H₂B₄O₇

The synthesis of Zinc Oxide Borate Hydrate (B1144303) (Zn₃B₆O₁₂·3.5H₂O) has been achieved using zinc sulfate heptahydrate (ZnSO₄·7H₂O), sodium hydroxide (B78521) (NaOH), and boric acid (H₃BO₃) at 100°C. zenodo.org Different molar ratios of the reactants were investigated to determine the optimal conditions for the synthesis. zenodo.org

| Zinc Salt | Borate Source | Reactant Molar Ratio (Zn:Na:B) | Reaction Temperature (°C) | Product Composition | Reference |

|---|---|---|---|---|---|

| ZnSO₄·7H₂O | H₃BO₃ and NaOH | 1:1:3 | 100 | Zn₃B₆O₁₂·3.5H₂O | zenodo.org |

| ZnSO₄·7H₂O | H₃BO₃ and NaOH | 1:1:4 | 100 | Zn₃B₆O₁₂·3.5H₂O | zenodo.org |

| ZnSO₄·7H₂O | H₃BO₃ and NaOH | 1:2:5 | 100 | Zn₃B₆O₁₂·3.5H₂O | zenodo.org |

| ZnSO₄·7H₂O | H₃BO₃ and NaOH | 1:2:6 | 100 | Zn₃B₆O₁₂·3.5H₂O (Optimal) | zenodo.org |

Synthesis from Zinc Oxide and Boric Acid in Aqueous Media

The reaction between zinc oxide (ZnO) and boric acid (H₃BO₃) in an aqueous medium is a widely used industrial process for producing zinc borate, particularly the 2ZnO·3B₂O₃·3.5H₂O form. nih.govmdpi.com This method is advantageous as it avoids the formation of soluble salt byproducts, simplifying the purification process. The reaction is typically carried out at elevated temperatures, often above 70°C, and requires an excess of boric acid to proceed to completion. nih.govmdpi.com

2ZnO + 6H₃BO₃ → 2ZnO·3B₂O₃·3.5H₂O + 5.5H₂O

The synthesis is often performed in a batch reactor with continuous stirring to ensure proper mixing of the solid zinc oxide with the aqueous boric acid solution. metu.edu.tr The product, zinc borate, precipitates from the solution and is then collected.

Influence of Reaction Parameters on Product Composition and Morphology

The composition, crystal structure, and morphology of the synthesized zinc borate are highly dependent on the reaction conditions. Careful control of these parameters is essential to obtain a product with the desired properties.

Reaction temperature is a critical factor influencing both the reaction rate and the type of zinc borate formed. ktu.lt Studies have shown that an increase in temperature generally leads to an increased reaction yield. ktu.lt For the synthesis of 2ZnO·3B₂O₃·3.5H₂O from zinc oxide and boric acid, a temperature of 95°C has been identified as optimal for achieving a high yield. ktu.lt Hydrothermal synthesis has been employed to produce different zinc borate structures by varying the reaction temperature; for example, Zn(H₂O)B₂O₄·0.12H₂O, Zn₂(OH)BO₃, and H[Zn₆O₂(BO₃)₃] have been synthesized at 80°C, 150°C, and 220°C, respectively. rsc.org

The pH of the reaction medium also plays a significant role in determining the morphology of the final product. rsc.orgsemanticscholar.org In the synthesis of Zn(H₂O)B₂O₄·0.12H₂O, varying the pH from 8.0 to 9.5 resulted in different morphologies. semanticscholar.org The initial pH of the boric acid solution is acidic, and the addition of zinc oxide causes the pH to increase. ktu.lt The final pH of the solution after the reaction is typically around 5.0. ktu.lt

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Temperature | Increased from 50°C to 95°C | Reaction yield increased significantly. | ktu.lt |

| Temperature | 80°C | Formation of Zn(H₂O)B₂O₄·0.12H₂O. | rsc.org |

| Temperature | 150°C | Formation of Zn₂(OH)BO₃. | rsc.org |

| Temperature | 220°C | Formation of H[Zn₆O₂(BO₃)₃]. | rsc.org |

| pH | 8.0 | Specific morphology of Zn(H₂O)B₂O₄·0.12H₂O. | semanticscholar.org |

| pH | 9.5 | Altered morphology of Zn(H₂O)B₂O₄·0.12H₂O. | semanticscholar.org |

The concentration of reactants and their molar ratios are crucial for controlling the stoichiometry of the resulting zinc borate. In the synthesis from zinc oxide and boric acid, an excess of boric acid is generally used to ensure the complete conversion of zinc oxide. metu.edu.trdergipark.org.tr The H₃BO₃/ZnO molar ratio has a direct impact on the reaction rate and yield. metu.edu.trktu.lt Increasing the H₃BO₃:ZnO ratio has been shown to increase the reaction rate. metu.edu.tr A ratio of 5:1 (H₃BO₃:ZnO) has been reported as optimal in some studies. ktu.lt

The addition of seed crystals is a common practice in the synthesis of zinc borate, particularly in the reaction of zinc oxide and boric acid, to promote crystallization and increase the reaction yield. metu.edu.trktu.ltdergipark.org.tr The reaction between boric acid and zinc oxide may not proceed to a significant extent without the presence of seed crystals. ktu.lt The introduction of seed crystals provides nucleation sites, which facilitates the growth of the desired zinc borate phase. wikipedia.org The amount of seed crystal added can influence the reaction rate and the final particle size of the product. metu.edu.tr A seed concentration of 0.5% (w/w) relative to the reactants has been found to be effective in increasing the reaction yield. ktu.lt The size of the seed crystals can also affect the properties of the final product. metu.edu.tr

Stirring Conditions

In the aqueous synthesis of zinc borates, such as the reaction between zinc oxide and boric acid, stirring conditions are a critical parameter that influences the reaction kinetics and product characteristics. The stirring speed, in particular, can affect the rate of dissolution of reactants and the homogeneity of the reaction mixture, thereby impacting the formation and crystal growth of the zinc borate product.

Research has shown that both magnetic and mechanical stirring are employed in the synthesis of zinc borate. ktu.lt In one study, the reaction was conducted in a closed glass beaker at 95°C on a magnetic stirrer plate, while a mechanically stirred system utilized a 1.5 L glass reactor. ktu.lt The choice between magnetic and mechanical stirring can influence the reaction yield, with studies comparing the outcomes of both methods. ktu.lt

The effect of stirring speed on the zinc borate formation reaction has been examined in both laboratory (4L) and pilot-scale (85L) reactors. researchgate.net For instance, experiments have been conducted at a constant temperature of 85°C with varying stirring speeds to observe the impact on the conversion of zinc oxide. researchgate.net In one set of experiments in a pilot-scale reactor, the effect of stirring speed was observed at 96 rpm and compared with other conditions. researchgate.net Vigorous stirring at speeds around 100 rpm has been utilized in the synthesis of zinc borate 3.5-hydrate to ensure a violent reaction and proper mixing of reactants like zinc nitrate and a borax-boric acid solution. google.com In another approach, a two-step reaction involved stirring a mixture of zinc oxide and boric acid at 60°C for 1.5 hours, followed by continuous stirring at 90°C for 4 hours to promote crystal growth. ktu.ltscholarly.org

Interactive Data Table: Effect of Stirring on Zinc Borate Synthesis

| Stirring Method | Reactor Scale | Temperature (°C) | Stirring Speed (rpm) | Key Observation | Reference |

|---|---|---|---|---|---|

| Magnetic | Laboratory | 95 | Not specified | Comparison of reaction yields with mechanical stirring. | ktu.lt |

| Mechanical | 1.5 L Glass Reactor | 95 | Not specified | Comparison of reaction yields with magnetic stirring. | ktu.lt |

| Mechanical | 4 L & 85 L | 85 | 580 (Lab), 96 (Pilot) | Investigation of stirring speed's effect on ZnO conversion. | researchgate.net |

| Mechanical | Not specified | 90 | 100 | Violent stirring for synthesis of zinc borate 3.5-hydrate. | google.com |

| Not specified | Not specified | 60 then 90 | Not specified | Two-step stirring process to achieve crystal formation and growth. | ktu.ltscholarly.org |

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a widely employed method for producing well-defined crystalline zinc borates. This technique involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and at elevated pressures. The use of a sealed reactor, such as a Teflon-lined stainless steel vessel, is characteristic of this method. acs.orgacs.org

Different forms of hydrated zinc borates can be synthesized by carefully controlling the reaction parameters. For example, 4ZnO·B₂O₃·H₂O has been synthesized by heating a mixture of Na₂B₄O₇·10H₂O and ZnSO₄·7H₂O in a Teflon-lined stainless steel vessel at 160°C for 4 days. acs.org Another study reports the synthesis of 2ZnO·3B₂O₃·3H₂O by reacting zinc oxide and boric acid in a pressure pan at temperatures between 110-160°C for 6-24 hours. google.com

The preparation of 6ZnO·5B₂O₃·3H₂O was initially achieved by heating a mixture of zinc oxide and boric acid with water in a sealed container for 16 hours at 165°C. nih.gov Similarly, ZnO·5B₂O₃·4.5H₂O was obtained from a mixture of boric acid and zinc oxide heated in a sealed container for 16 hours at 165°C without additional water. nih.gov A distinct zinc borate phase with the structural formula Zn[B₃O₄(OH)₃] can be prepared by maintaining an aqueous mixture of borax, zinc nitrate, and sodium hydroxide in a sealed vessel at 200°C for four days. nih.gov Single crystals for X-ray diffraction have been prepared by heating a mixture of ZnO, B₂O₃, NaBr, and water at 280°C for 20 days. nih.gov

Interactive Data Table: Hydrothermal Synthesis Conditions for Zinc Borates

| Zinc Borate Formula | Reactants | Temperature (°C) | Time | Key Conditions | Reference |

|---|---|---|---|---|---|

| 4ZnO·B₂O₃·H₂O | Na₂B₄O₇·10H₂O, ZnSO₄·7H₂O | 160 | 4 days | Teflon-lined stainless steel vessel | acs.org |

| 2ZnO·3B₂O₃·3H₂O | Zinc oxide, Boric acid | 110-160 | 6-24 hours | Pressure pan | google.com |

| 6ZnO·5B₂O₃·3H₂O | Zinc oxide, Boric acid, Water | 165 | 16 hours | Sealed container | nih.gov |

| ZnO·5B₂O₃·4.5H₂O | Boric acid, Zinc oxide | 165 | 16 hours | Sealed container, no added water | nih.gov |

| Zn[B₃O₄(OH)₃] | Borax, Zinc nitrate, Sodium hydroxide | 200 | 4 days | Sealed vessel | nih.gov |

| Single Crystals | ZnO, B₂O₃, NaBr, Water | 280 | 20 days | Sealed vessel | nih.gov |

Solid-State Synthesis Techniques

Solid-state synthesis offers a direct route to produce dehydrated zinc borates by heating powdered reactants at high temperatures. This method typically involves three main stages: mixing the metal and boron sources, calcination of the mixture at a specific temperature and duration, and subsequent grinding of the product if necessary. researchgate.net

In a typical solid-state synthesis of dehydrated zinc borates, zinc oxide (ZnO) and boric acid (H₃BO₃) are used as the starting materials. scholarly.orgresearchgate.netresearchgate.net The reactants are mixed in various mole ratios (e.g., ZnO:H₃BO₃ from 1:2 to 1:6) and then subjected to calcination in a high-temperature furnace. researchgate.netresearchgate.net The reaction temperatures can range from 500°C to 900°C. researchgate.net For instance, studies have investigated the synthesis at 600°C and 700°C for a reaction time of 4 hours. scholarly.org

The final product is dependent on the reaction temperature and time. For example, at 800°C after 240 minutes and at 900°C for reaction times between 60 and 240 minutes, the major phases formed were identified as ZnB₄O₇ and Zn₄O(B₆O₁₂). researchgate.net The particle sizes of the resulting dehydrated zinc borates have been reported to be in the range of 395.53 nm to 2.36 μm. researchgate.net

Fabrication of Nanoparticle and Nanostructured Zinc Borates

The synthesis of zinc borate nanoparticles and nanostructures is of significant interest due to their enhanced properties and potential applications. Various methods have been developed to control the size and morphology of these materials at the nanoscale.

Homogeneous precipitation is a technique used to produce uniform nanoparticles. In the case of zinc borate, this method can involve dissolving zinc borate in a solvent like ammonia (B1221849) and then slowly evaporating the ammonia to precipitate nano-sized particles. dergipark.org.tr This approach allows for the formation of well-dispersed nanoparticles. dergipark.org.tr

Another precipitation method involves the reaction of zinc acetate (B1210297) and sodium carbonate in the presence of a stabilizer like triethanolamine (B1662121) to synthesize nanosized zinc oxide powders, which can be a precursor for zinc borate synthesis. ijcps.org The resulting nanoparticles can then be characterized for their size and structure. The synthesis of ZnO nanoparticles has also been achieved through direct precipitation using zinc nitrate and potassium hydroxide in an aqueous solution, yielding particles in the range of 20-40 nm. semanticscholar.org

The sol-gel method provides a versatile route for the synthesis of zinc borate materials with controlled structures. This process typically involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid-like network).

Nanofibers of 2ZnO·3B₂O₃ have been prepared using a combination of sol-gel processing and electrospinning. researchgate.net In this method, a precursor solution containing a zinc salt (e.g., zinc nitrate) and boric acid is mixed with a polymer, such as polyvinyl alcohol (PVA), to form a sol. researchgate.net This sol is then electrospun to create composite nanofibers. Subsequent calcination of these precursor fibers at high temperatures (e.g., 500°C) removes the polymer and results in the formation of zinc borate nanofibers. researchgate.net Nickel borate nanorods have also been synthesized via a sol-gel method using nickel nitrate, boric acid, and citric acid as a foaming agent. researchgate.net

The use of surfactants in the synthesis of zinc borates is a key strategy for controlling the morphology and achieving complex, three-dimensional structures. Surfactants can influence the nucleation and growth of crystals, leading to the formation of specific shapes.

In one study, self-assembled 3D zinc borate florets (flower-like structures) were prepared through an aqueous phase synthesis under moderate pressures in the presence of the quaternary ammonium (B1175870) surfactant, Cetyltrimethylammonium bromide (CTAB), with ethanol (B145695) as a co-solvent. iaea.org By varying the process temperature under these conditions, different zinc borate phases, including Zn(H₂O)B₂O₄·0.12H₂O, Zn₃B₆O₁₂·3.5H₂O, and ZnB₂O₄, with rhombohedral, monoclinic, and cubic crystal structures, respectively, were obtained. iaea.org

The hydrothermal method can also be combined with the use of surfactants to control the shape of the resulting zinc borate particles. For instance, granular, acicular (needle-like), and stick-shaped low-hydrate zinc borate (2ZnO·3B₂O₃·3H₂O) can be synthesized by controlling the addition of a surface activator during the hydrothermal reaction of zinc oxide and boric acid. google.com

Supercritical Fluid Drying Techniques

Supercritical fluid (SCF) drying has emerged as an effective method for obtaining nano-sized, free-flowing powders by eliminating the capillary forces that cause particle agglomeration during conventional drying. The use of supercritical carbon dioxide (CO₂) is particularly advantageous due to its mild critical conditions (31.1°C and 73.8 bar), non-flammability, low cost, and low toxicity. nih.gov

Research into the application of supercritical CO₂ drying for zinc borate has demonstrated its ability to preserve the chemical integrity of different hydrated forms of the compound. In one study, two types of methanol-wetted zinc borates, 2ZnO·3B₂O₃·7H₂O and 2ZnO·3B₂O₃·3H₂O, were subjected to both conventional oven drying and supercritical CO₂ drying. The resulting products were analyzed to compare the effects of the drying methods.

The characterization of the dried samples through analytical titration, X-ray powder diffraction (XRD), and thermogravimetric analysis (TGA) confirmed that supercritical CO₂ drying did not cause any chemical alterations to the zinc borate species. researchgate.net This indicates that the technique is a viable and gentle method for producing dry zinc borate powders while maintaining their desired chemical and crystalline structures. In contrast, conventional drying methods can sometimes lead to agglomeration of nanoparticles, which can be avoided with techniques like freeze-drying where the absence of liquid water surface tension results in smaller, non-agglomerated particles. tandfonline.com

Table 1: Comparison of Drying Methods for Zinc Borate

| Parameter | Conventional Drying | Supercritical CO₂ Drying | Freeze Drying |

|---|---|---|---|

| Method | Oven heating | Drying with supercritical CO₂ fluid | Sublimation of frozen solvent |

| Effect on Particle Size | Can lead to agglomeration of nanoparticles tandfonline.com | Preserves particle size and prevents agglomeration researchgate.net | Results in smaller, non-agglomerated individual particles tandfonline.com |

| Chemical Alteration | Potential for alteration depending on temperature | No chemical alteration observed for hydrated zinc borates researchgate.net | Generally preserves chemical structure |

| Product Characteristics | Agglomerated microparticles or nanoparticles tandfonline.com | Free-flowing powder | Free-flowing nanopowder tandfonline.com |

Engineering of Core-Shell Structures Incorporating Zinc Borate

The development of core-shell structures is a prominent strategy in materials science to create multifunctional materials that combine the properties of different components. In the context of zinc borate, this approach has been used to enhance its functionality for various applications, such as improving the fire safety and mechanical properties of epoxy resins. researchgate.net

A notable example is the rational design of zinc borate@ZIF-8 (Zeolitic Imidazolate Framework-8) hybrid nanorods. researchgate.net This was achieved through a self-template strategy where zinc borate (ZB) nanorods served as the core material. The process involves the in-situ growth of a ZIF-8 shell on the surface of the zinc borate core. This smart design synergistically combines the flame-retardant efficiency of the zinc borate core with the curing capabilities of the ZIF-8 shell. researchgate.net

The synthesis of such core-shell structures allows for the multifunctionalization of materials. For instance, the incorporation of these zinc borate@ZIF-8 nanorods into epoxy thermosets has been shown to facilitate the curing process, enhance fire safety, and improve the physical-mechanical properties of the final composite material. researchgate.net The general principle of creating core-shell structures often involves methods like wet precipitation, where nanoparticles of one material are anchored onto a core material. mdpi.com While various core materials like silica (B1680970), calcium carbonate, and graphene have been used for zinc oxide, the use of zinc borate itself as a core demonstrates a targeted approach to creating advanced, functional composites. researchgate.netmdpi.com

Table 2: Characteristics of Zinc Borate@ZIF-8 Core-Shell Nanorods

| Feature | Description | Reference |

|---|---|---|

| Synthesis Strategy | Self-template method using zinc borate as the core. | researchgate.net |

| Core Material | Zinc Borate (ZB) | researchgate.net |

| Shell Material | Zeolitic Imidazolate Framework-8 (ZIF-8) | researchgate.net |

| Combined Functionality | Integrates the flame-retardant properties of zinc borate with the curing capability of ZIF-8. | researchgate.net |

| Application | Enhancement of epoxy resins for improved fire safety and mechanical strength. | researchgate.net |

Advanced Characterization and Structural Analysis of Zinc Borate Materials

Spectroscopic Investigations

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a powerful lens through which to examine the atomic and molecular characteristics of zinc borate (B1201080).

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups and probing the chemical bonding within zinc borate structures. The infrared spectrum of zinc borate exhibits characteristic absorption bands that correspond to the vibrational modes of its constituent borate and zinc-oxygen groups.

The presence of both trigonal [BO3] and tetrahedral [BO4] units is a key feature of many zinc borate compounds, and their respective vibrational modes are readily identifiable in the FT-IR spectrum. Asymmetric stretching vibrations of the B-O bond in trigonal borate groups typically appear in the region of 1250-1410 cm⁻¹. researchgate.netresearchgate.net The asymmetric stretching of tetrahedral borate groups is observed at lower wavenumbers, generally between 1060 and 1062 cm⁻¹. researchgate.netuniroma1.it Symmetric stretching vibrations of the [BO4] groups can also be identified, often appearing around 928 cm⁻¹. uniroma1.it

In-plane bending vibrations of the [BO3] groups are found at approximately 675 cm⁻¹. uniroma1.it For hydrated forms of zinc borate, the stretching vibrations of hydroxyl (O-H) groups are evident as a broad band around 3460 cm⁻¹, while the bending vibrations of water molecules (H-O-H) are typically seen near 1647 cm⁻¹. researchgate.netuniroma1.it

Table 1: Characteristic FT-IR Absorption Bands for Zinc Borate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3460 | O-H stretching vibrations of hydroxyl groups | researchgate.net |

| ~1647 | H-O-H bending vibrations of crystal water | uniroma1.it |

| 1253 - 1410 | Asymmetric stretching of trihedral (BO3) borate groups | researchgate.net |

| ~1062 | Asymmetric stretching of tetrahedral (BO4) borate groups | researchgate.net |

| ~928 | Symmetric stretching of tetrahedral (BO4) borate groups | uniroma1.it |

| ~675 | In-plane bending vibrations of trihedral (BO3) groups | uniroma1.it |

These distinct absorption bands provide a spectroscopic fingerprint for zinc borate, allowing for phase identification and the study of structural modifications resulting from different synthesis conditions.

The chemical shift observed in an ¹¹B NMR spectrum is highly sensitive to the local electronic environment of the boron nucleus. Trigonal boron units ([BO3]) typically resonate in a broader range, often around 19.5 ppm, while the sharper signal for tetrahedral boron units ([BO4]) is found at higher fields, around 1.4 ppm. researchgate.net The fraction of four-coordinated boron atoms, often denoted as N4, can be determined from the integrated intensities of these signals. alfred.edursc.org This parameter is crucial as it directly relates to the degree of network connectivity in zinc borate glasses and crystalline structures. alfred.edursc.org

Studies on zinc borate glasses have shown that the N4 value is dependent on the composition and thermal history of the material. alfred.edursc.org For instance, rapid quenching from a high-temperature melt can result in a lower N4 value compared to an annealed sample of the same composition. rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In the analysis of zinc borate, XPS provides detailed information on the valence states of zinc, boron, and oxygen. High-resolution XPS spectra of the Zn 2p, B 1s, and O 1s core levels reveal the chemical bonding environment of these elements. For example, the Zn 2p spectrum can be deconvoluted to identify the characteristic binding energies associated with zinc in the +2 oxidation state. Similarly, the B 1s spectrum provides information on the bonding of boron with oxygen. researchgate.net

The O 1s spectrum is often complex and can be deconvoluted into multiple peaks corresponding to different oxygen environments, such as Zn-O bonds, B-O bonds, and hydroxyl groups (H-O) on the surface. researchgate.net For instance, in one study, the high-resolution O 1s peak was deconvoluted into three peaks centered at 530.3 eV (Zn-O), 531.7 eV (H-O), and 532.3 eV (S-O, from a synthesis precursor). researchgate.net

Table 2: Example of High-Resolution XPS Binding Energies for a Zinc Borate Compound

| Core Level | Binding Energy (eV) | Assignment | Reference |

| Zn 2p₃/₂ | ~1022 | Zn²⁺ | researchgate.net |

| Zn 2p₁/₂ | ~1045 | Zn²⁺ | researchgate.net |

| B 1s | ~192 | B-O | researchgate.net |

| O 1s | ~530.3 | Zn-O | researchgate.net |

| O 1s | ~531.7 | H-O | researchgate.net |

This detailed surface chemical information is invaluable for understanding the surface properties of zinc borate, which can be critical in applications such as flame retardancy and polymer composites.

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. In the context of zinc borate, UV-Vis spectroscopy is primarily used to determine its optical properties, such as its UV cutoff wavelength and optical band gap. Zinc borate materials are known for their high UV transmission, making them suitable for applications requiring transparency in the ultraviolet region. rsc.org

The UV-Vis absorption spectrum of zinc borate typically shows low absorption in the visible region and a sharp increase in absorption in the UV region, corresponding to the electronic transition from the valence band to the conduction band. The onset of this absorption edge can be used to calculate the optical band gap of the material, a fundamental property that dictates its electronic and optical behavior. For zinc borate, the electronic transition is observed on the UV spectrum, which is consistent with its d¹⁰ electron configuration. researchgate.net

Radioluminescence (RL) and thermoluminescence (TL) are phenomena observed in certain materials that emit light in response to ionizing radiation. These techniques are particularly useful for characterizing the defect structures and energy levels within the band gap of zinc borate, especially when doped with activator ions like terbium (Tb³⁺).

Radioluminescence is the emission of light during exposure to ionizing radiation. In Tb³⁺-doped zinc borate, the RL spectrum shows characteristic emission bands of the Tb³⁺ ion. researchgate.netscispace.com The most prominent emissions are typically observed at around 489 nm and 546 nm, corresponding to the ⁵D₄→⁷F₆ and ⁵D₄→⁷F₅ electronic transitions of the Tb³⁺ ion, respectively. researchgate.netscispace.com Intrinsic emission bands of the zinc borate host material may also be observed, for example, at around 372 nm. researchgate.netscispace.comiaea.org

Thermoluminescence is the emission of light upon heating a material that has been previously exposed to ionizing radiation. The resulting glow curve, a plot of TL intensity versus temperature, provides information about the energy levels of electron and hole traps within the material. The glow curves of Tb³⁺-doped zinc borate typically exhibit multiple peaks, with prominent peaks often observed at approximately 79-82°C and 161-164°C. researchgate.netscispace.comiaea.org The positions and intensities of these glow peaks are dependent on the dopant concentration and the synthesis conditions. mdpi.com

Table 3: Radioluminescent and Thermoluminescent Properties of Tb³⁺-Doped Zinc Borate

| Property | Wavelength/Temperature | Transition/Assignment | Reference |

| Radioluminescence (RL) | ~372 nm | Intrinsic emission of zinc borate host | researchgate.netscispace.comiaea.org |

| Radioluminescence (RL) | ~489 nm | ⁵D₄→⁷F₆ transition of Tb³⁺ | researchgate.netscispace.com |

| Radioluminescence (RL) | ~546 nm | ⁵D₄→⁷F₅ transition of Tb³⁺ | researchgate.netscispace.com |

| Thermoluminescence (TL) | ~79-82 °C | Glow Peak 1 | researchgate.netscispace.comiaea.org |

| Thermoluminescence (TL) | ~161-164 °C | Glow Peak 2 | researchgate.netscispace.comiaea.org |

These luminescent properties make doped zinc borates potential candidates for applications in radiation dosimetry. iaea.orgmdpi.comnih.gov

Diffraction and Scattering Techniques

Diffraction and scattering techniques are indispensable for determining the atomic and molecular structure of crystalline and amorphous materials. X-ray diffraction is the primary method for phase identification and crystal structure analysis of zinc borate, while neutron scattering provides complementary information, particularly for glassy states.

X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on crystal structure, phase, preferred crystal orientation (texture), and other structural parameters, such as average grain size, crystallinity, strain, and crystal defects. The XRD pattern of a crystalline material is a unique fingerprint, allowing for the identification of different zinc borate phases. For instance, the characteristic peaks in the XRD pattern of 2ZnO·3B₂O₃·3.5H₂O can be used to confirm its synthesis. researchgate.netresearchgate.net The registrations are typically performed in the 2θ range of 0°-80°, with the characteristic peaks for zinc borate appearing between 15° and 70°. uniroma1.it

Neutron scattering is a versatile technique for studying the structure and dynamics of materials at the atomic scale. In the context of zinc borate glasses, neutron scattering can provide detailed information about the coordination environments of the constituent atoms. For example, neutron scattering studies on zinc borate glass have suggested the presence of ZnO₅ units in addition to the expected ZnO₄ tetrahedra. mdpi.com The analysis of the pair distribution function derived from neutron scattering data allows for the determination of bond lengths and coordination numbers, such as the B-O, P-O (in borophosphate glasses), and Zn-O coordination. mdpi.com The combination of X-ray and neutron scattering can provide a more complete picture of the atomic arrangement in both crystalline and amorphous zinc borate materials. mdpi.com

X-ray Diffraction (XRD) for Phase Identification and Crystal Structure Determination

X-ray Diffraction (XRD) is a cornerstone technique for the analysis of zinc borate materials, enabling the identification of crystalline phases and the determination of their crystal structures. Studies have successfully utilized X-ray Powder Diffraction (XRPD) to characterize various forms of zinc borate.

For instance, the synthesis of zinc borate hydrate (B1144303) (Zn3B6O12 · 3.5H2O) from zinc oxide (ZnO) and boric acid (H3BO3) through methods like ultrasonic irradiation has been confirmed using XRD. The resulting diffraction patterns are compared with standard crystallographic data to verify the successful synthesis of the target compound. researchgate.net The characteristic peaks observed in the XRD patterns of synthesized zinc borates are often found to be in good agreement with literature values, confirming the phase purity of the material. researchgate.net

Research on the hydrothermal synthesis of Zn3B6O12·3.5H2O from various zinc and boron sources also relies on XRD for product characterization. The diffraction data helps in identifying the specific crystalline form of zinc borate produced under different reaction conditions. researchgate.net Furthermore, XRD is instrumental in distinguishing between different hydrated forms of zinc borate, such as 2ZnO∙3B2O3∙7.5H2O, which presents a unique powder diffraction pattern different from other hydrates. nih.gov

Table 1: Representative XRD Peak Data for Synthesized Zinc Borate

| 2θ (degrees) | d-spacing (Å) | Corresponding Phase/Plane | Reference |

|---|---|---|---|

| ~15-70 | - | Characteristic peaks for Zinc Borate | uniroma1.it |

| ~25 and ~28 | - | Characteristic planes (112) and (103) for Zinc Chloride (in semi-finished product) | nih.gov |

| ~31, ~34, and ~36 | - | Planes (100), (002), and (101) for ZnO | nih.gov |

Single Crystal X-ray Diffraction Studies for Atomic Arrangement Elucidation

While powder XRD is excellent for phase identification, single-crystal X-ray diffraction provides unparalleled detail regarding the precise three-dimensional arrangement of atoms within the crystal lattice. This technique has been pivotal in characterizing novel zinc borate compounds, often synthesized under extreme conditions.

A study on a new zinc borate, Zn3B4O9, synthesized under high-pressure (10 GPa) and high-temperature (1173 K) conditions, utilized single-crystal X-ray diffraction to determine its structure. The analysis revealed that Zn3B4O9 crystallizes in the triclinic space group P-1 with two formula units per unit cell. researchgate.net This detailed structural confirmation includes the precise lattice parameters (a, b, c, α, β, γ) and the coordinates of each atom within the unit cell. researchgate.net

Similarly, the novel non-centrosymmetric zinc borate Zn2B10O17 was synthesized at 8 GPa and 1573 K and its unique crystal structure was elucidated by single-crystal X-ray diffraction. uibk.ac.at This analysis showed that it crystallizes in the orthorhombic space group Pmc21. uibk.ac.at Such studies are crucial for understanding the fundamental crystal chemistry of zinc borates and for discovering new materials with potentially useful properties. The structural formula of the industrially important compound 2ZnO·3B2O3·3H2O was definitively determined as Zn[B3O4(OH)3] through a single-crystal X-ray diffraction study. aablocks.com

Table 2: Crystallographic Data for Novel Zinc Borate Compounds from Single-Crystal XRD

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|

| Zn3B4O9 | Triclinic | P-1 | a=5.5028(2) Å, b=6.7150(3) Å, c=7.8887(3) Å, α=83.99(1)°, β=73.38(1)°, γ=74.75(1)° | researchgate.net |

| Zn2B10O17 | Orthorhombic | Pmc21 | a=769.15(2) pm, b=711.14(2) pm, c=822.14(2) pm | uibk.ac.at |

| Zn[B3O4(OH)3] | - | - | - | aablocks.com |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is extensively used to investigate the surface topography and particle size of zinc borate materials. The morphology of zinc borate can vary significantly depending on the synthesis method and the raw materials used.

SEM analyses of zinc borate synthesized via sonochemical methods have revealed diverse morphologies, including thorn-like and tubular structures with particle sizes ranging from 77 to 296 nm. researchgate.net In other studies, the hydrothermal synthesis of Zn3B6O12·3.5H2O resulted in particles with a minimum size of 172 nm. researchgate.net The use of different zinc sources in the synthesis can also influence the morphology of the resulting zinc borate particles. researchgate.net When synthesized from a zinc oxide precursor, zinc borate can be produced with a minimum particle size of approximately 143 µm. researchgate.net A novel synthesis at room temperature using zinc oxide nanoparticles as a precursor resulted in a nanoflower-like morphology. researchgate.net

Table 3: Summary of Zinc Borate Morphologies and Particle Sizes Observed by SEM

| Synthesis Method/Precursor | Observed Morphology | Particle Size Range | Reference |

|---|---|---|---|

| Sonochemical | Thorn-like, Tubular | 77 - 296 nm | researchgate.net |

| Hydrothermal | - | Minimum 172 nm | researchgate.net |

| From Zinc Oxide Precursor | - | ~143 µm | researchgate.net |

| Precipitation from ZnO nanoparticles | Nanoflower-like | - | researchgate.net |

| From water–carbohydrate solution of zinc salt | Spherical agglomerates of nanoparticles | Agglomerates: 1-30 µm; Nanoparticles: ~43 nm | mdpi.com |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Nanoscale Structure and Lattice Details

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the characterization of the nanoscale structure of zinc borate. High-Resolution TEM (HR-TEM) can even resolve the atomic lattice planes of crystalline materials.

TEM analysis has been crucial in determining the size of nano-sized zinc borate particles. For instance, a study on the synthesis of nanoflower-like zinc borate reported a particle size of approximately 5 nm as determined by TEM. researchgate.net Another investigation using a water-carbohydrate solution method for synthesis found that the resulting zinc borate consisted of nanosized particles with an average size of 43 nm, which formed larger spherical agglomerates. mdpi.com

Optical Microscopy for Particle Dispersion and Distribution

Optical microscopy, while having a lower resolution than electron microscopy, is a valuable tool for assessing the dispersion and distribution of zinc borate particles within a matrix, such as a polymer composite. This technique allows for the visualization of how well the particles are spread out and can help identify areas of agglomeration.

The effectiveness of flame retardants like zinc borate often depends on their uniform distribution within the host material. mdpi.com Optical microscopy provides a direct, albeit lower magnification, view of the composite's microstructure. By examining thin sections of a zinc borate-polymer composite under an optical microscope, one can get a general overview of the particle distribution over a larger area than is typically feasible with SEM or TEM. This is important for quality control and for understanding how processing conditions affect the final properties of the composite material.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and decomposition behavior of zinc borate. These properties are particularly important for its application as a flame retardant.

TGA measures the change in mass of a sample as a function of temperature, providing information about dehydration and decomposition temperatures. For hydrated zinc borates, TGA curves typically show a significant weight loss corresponding to the removal of water of crystallization. For example, the dehydration of synthesized Zn3B6O12·3.5H2O has been observed to occur with a sharp weight loss beginning around 232 °C. uniroma1.it The total mass loss can be correlated with the number of water molecules in the empirical formula.

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions, such as melting, crystallization, and glass transitions. DSC analysis of zinc borate can show endothermic peaks associated with the energy required to remove water molecules. Exothermic peaks may also be observed at higher temperatures, corresponding to recrystallization events after dehydration. uniroma1.it For instance, in composites, the incorporation of zinc borate has been shown to improve the thermal properties of epoxy resins. researchgate.net

Table 4: Thermal Properties of Zinc Borate from TGA/DSC

| Compound | Technique | Observation | Temperature Range | Reference |

|---|---|---|---|---|

| Zn3B6O12·3.5H2O | TGA | Sharp weight loss (dehydration) | Begins ~232 °C | uniroma1.it |

| Ulexite (for ZB synthesis) | DTG/DTA | Thermal decomposition | 70 - 240 °C | uniroma1.it |

| Ulexite (for ZB synthesis) | DTA | Exothermic recrystallization | 600 - 640 °C | uniroma1.it |

| Zinc Borate/Epoxy Nanocomposites | TGA/DSC | Improved thermal properties | - | researchgate.net |

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Water Release

Thermogravimetric Analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition characteristics of zinc borate, particularly its water release profile upon heating. TGA measures the change in mass of a sample as a function of temperature under a controlled atmosphere. uni-siegen.deabo.fieag.com This analysis provides quantitative information on the loss of adsorbed surface water and chemically bound water of crystallization, as well as the temperatures at which the compound begins to decompose.

The dehydration behavior is a key property, especially in applications like flame retardants, where the endothermic release of water is a primary mechanism of action. Different forms of hydrated zinc borate exhibit distinct decomposition profiles. For instance, TGA of 4ZnO·B₂O₃·H₂O reveals an initial weight loss of approximately 3% up to 120°C, attributed to the evaporation of physically adsorbed surface water. researchgate.net This is followed by a period of stability until a sharp weight loss of about 4.5% occurs between 520°C and 560°C, corresponding to the release of its single molecule of crystal water. researchgate.net

In contrast, other hydrated forms of zinc borate show multi-stage decomposition. The compound 2ZnO·3B₂O₃·3.5H₂O, when analyzed as part of a composite, shows its primary decomposition and water release in the range of 320-450°C. nih.gov Another study observed partly overlapping weight losses of 8% and 17% at around 150°C and 180°C, respectively, with the reaction ceasing at 290°C and a total weight loss of 35% by 550°C. uniroma1.it The onset temperature for the dehydration of 2ZnO·3B₂O₃·3H₂O is noted to be approximately 290°C, which is a critical property for its use in polymers processed at high temperatures. mdpi.com

The data below, compiled from various studies, illustrates the decomposition stages and associated water release for different zinc borate compounds.

Table 1: TGA Data for Decomposition and Water Release of Zinc Borate Compounds

| Zinc Borate Formula | Temperature Range (°C) | Weight Loss (%) | Associated Event | Source |

|---|---|---|---|---|

| 4ZnO·B₂O₃·H₂O | Up to 120 | ~3 | Evaporation of adsorbed surface water | researchgate.net |

| 4ZnO·B₂O₃·H₂O | 520 - 560 | ~4.5 | Release of crystal water | researchgate.net |

| 2ZnO·3B₂O₃·3.5H₂O | 320 - 450 | ~14 | Release of crystal water | nih.gov |

| Zinc Borate (unspecified) | ~150 | 8 | Dehydration (Stage 1) | uniroma1.it |

| Zinc Borate (unspecified) | ~180 | 17 | Dehydration (Stage 2) | uniroma1.it |

| 2ZnO·3B₂O₃·3H₂O | Starts at ~290 | Not specified | Onset of dehydration (condensation of B-OH groups) | mdpi.com |

Differential Thermal Analysis (DTA) and Differential Thermogravimetric (DTG) Analysis for Thermal Transitions

Differential Thermal Analysis (DTA) and Differential Thermogravimetric (DTG) analysis are complementary techniques to TGA that provide deeper insight into the thermal transitions of zinc borate. DTA measures the temperature difference between a sample and an inert reference as they are heated, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) events. uni-siegen.deeag.com DTG is the first derivative of the TGA curve, and its peaks indicate the temperatures at which the rate of mass loss is at its maximum.

For zinc borate, DTA curves typically show endothermic peaks corresponding to the energy required for dehydration and dehydroxylation. One analysis identified three distinct reactions: a broad endothermic event between 70°C and 240°C, followed by two partly overlapping endotherms. uniroma1.it These endotherms are consistent with the multi-stage water loss observed in TGA and DTG. The DTG analysis in the same study showed two overlapping peaks around 150°C and 180°C, pinpointing the temperatures of maximum dehydration rates for those stages. uniroma1.it

Beyond the endothermic water release, DTA can also detect exothermic events at higher temperatures, which are often associated with recrystallization or phase transformations of the anhydrous material. An exothermic reaction was observed in the 600-640°C range, with a peak at 636°C, indicating a structural change in the zinc borate after complete dehydration. uniroma1.it In composites, the decomposition of zinc borate can generate B₂O₃, which participates in forming new phases at high temperatures, such as zinc aluminate (ZnO·Al₂O₃), a process that can be identified through thermal analysis. nih.gov

Table 2: Thermal Transitions in Zinc Borate Observed by DTA and DTG

| Temperature Range/Peak (°C) | Technique | Event Type | Description | Source |

|---|---|---|---|---|

| 70 - 240 | DTA | Endothermic | Multi-stage dehydration/dehydroxylation | uniroma1.it |

| ~150 | DTG | Mass Loss Peak | Maximum rate of first dehydration stage | uniroma1.it |

| ~180 | DTG | Mass Loss Peak | Maximum rate of second dehydration stage | uniroma1.it |

| 332 - 425 | DTG | Mass Loss Peak | Decomposition of hydrated zinc borate in a composite | nih.gov |

| 600 - 640 (Peak at 636) | DTA | Exothermic | Recrystallization or phase transformation | uniroma1.it |

Thermal Decomposition Kinetics Studies

Investigating the kinetics of thermal decomposition provides quantitative data on the stability of zinc borate and the energy barriers associated with its dehydration processes. Non-isothermal kinetic methods, such as the Coats-Redfern and Horowitz-Metzger models, are often applied to TGA data to calculate kinetic parameters like activation energy (Ea). researchgate.net Activation energy represents the minimum energy required to initiate the decomposition reaction.

Studies on zinc borate hydrate (Zn₃B₆O₁₂·3.5H₂O) have shown that its dehydration occurs in two distinct steps. researchgate.net Kinetic analysis of these steps yields different activation energies, reflecting different mechanisms or bonding energies of the water molecules being removed. For the first dehydration step, activation energies have been calculated to be approximately 225.40 kJ/mol (Coats-Redfern) and 254.33 kJ/mol (Horowitz-Metzger). researchgate.net The second step requires significantly more energy, with calculated activation energies of 570.63 kJ/mol (Coats-Redfern) and 518.22 kJ/mol (Horowitz-Metzger). researchgate.net

The kinetic parameters are crucial for predicting the material's behavior under various thermal conditions and for designing materials with specific thermal stability profiles. For example, in polymer composites, understanding the decomposition kinetics of zinc borate is essential for optimizing its flame-retardant performance. Kinetic analysis of a polypropylene/polyethylene (B3416737) composite containing 15% zinc borate using the Kissinger and Flynn–Wall–Ozawa methods yielded activation energies of 233.3 kJ/mol and 189.3 kJ/mol, respectively, for the thermal degradation of the composite. researchgate.net

Table 3: Activation Energies for Thermal Decomposition of Zinc Borate

| Material | Decomposition Step | Kinetic Method | Activation Energy (Ea) (kJ/mol) | Source |

|---|---|---|---|---|

| Zn₃B₆O₁₂·3.5H₂O | First | Coats-Redfern | 225.40 | researchgate.net |

| Zn₃B₆O₁₂·3.5H₂O | Second | Coats-Redfern | 570.63 | researchgate.net |

| Zn₃B₆O₁₂·3.5H₂O | First | Horowitz-Metzger | 254.33 | researchgate.net |

| Zn₃B₆O₁₂·3.5H₂O | Second | Horowitz-Metzger | 518.22 | researchgate.net |

| PP/HDPE/Zinc Borate 15% | Composite Degradation | Kissinger | 233.3 | researchgate.net |

| PP/HDPE/Zinc Borate 15% | Composite Degradation | Flynn–Wall–Ozawa | 189.3 | researchgate.net |

Surface and Interfacial Properties Characterization (e.g., Wettability and Contact Angle Measurements)

The surface and interfacial properties of zinc borate, such as wettability, are critical for its effective application, particularly as an additive in polymer matrices and coatings. Wettability describes the ability of a liquid to maintain contact with a solid surface and is quantified by measuring the contact angle. nanoscience.commeasurlabs.com The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nanoscience.com

A low contact angle (<90°) indicates good wettability, meaning the liquid spreads over the surface, a characteristic defined as hydrophilic. nanoscience.commeasurlabs.com Conversely, a high contact angle (>90°) signifies poor wettability, where the liquid beads up on the surface, a property known as hydrophobic. nanoscience.commeasurlabs.com Characterizing the hydrophobicity of zinc borate is essential for ensuring its compatibility with and dispersion in non-polar polymer systems. researchgate.net

The surface properties of zinc borate can be tailored through surface modification. For example, treating zinc borate powders with agents like oleic acid or hexadecyltrimethoxysilane (B103170) can alter their surface chemistry to improve their dispersion and stability in organic media like liquid paraffin (B1166041). herts.ac.uk Such modifications can enhance the anti-wear and tribological properties when zinc borate is used as a lubricant additive, by improving the interaction at the solid-liquid interface and promoting the formation of a stable tribo-film. herts.ac.uk The surface tension of molten zinc borates is another important property, particularly in the manufacturing of glasses and ceramics, as it influences melting, refining, and glaze formation. scispace.comkiche.or.kr

Mechanistic Investigations of Functional Properties of Zinc Borates

Flame Retardancy Mechanisms in Polymeric and Composite Materials

In the condensed phase, zinc borate's primary role is to alter the thermal decomposition of the polymer to promote the formation of a protective, insulating layer on the material's surface. This barrier limits heat transfer to the underlying polymer and restricts the flow of flammable volatile gases to the flame front.

Zinc borate (B1201080) is a highly effective char-promoting agent and stabilizer. researchgate.net During combustion, it catalyzes the dehydration and cross-linking of polymer chains, encouraging the formation of a carbonaceous char layer rather than flammable volatile compounds. oceanchemgroup.comatamanchemicals.com Research on intumescent coatings has shown that zinc borate leads to a more compact char with less oxidation and a higher residual mass. dtu.dk This enhanced char acts as a robust physical barrier that insulates the underlying polymer from the heat of the flame and prevents oxygen from reaching the substrate, thereby impeding further combustion. researchgate.netborax.com The zinc and boron species work to create a strong, stable char structure that resists erosion and maintains its integrity at high temperatures. dtu.dkborax.com

Table 1: Effect of Zinc Borate on Char Properties in an Intumescent Coating

Coating Formulation Key Observation Impact on Flame Retardancy Epoxy-based coating without Zinc Borate Forms a basic char layer upon heating. Moderate thermal insulation. Epoxy-based coating with Zinc Borate (ZB) Leads to a compact char with less oxidation and high residual mass. additivebz.com Enhanced thermal insulation and structural stability of the protective layer. additivebz.com Epoxy-based coating with high ZB concentration Detection of a crystalline boron trioxide phase in the char surface layer. additivebz.com Significantly improved char compactness and fire-resistance performance. additivebz.com

Upon exposure to the high temperatures of a fire, zinc borate decomposes, and one of its key products is boron oxide (B₂O₃). bisleyinternational.commdpi.com This boron oxide is a low-melting-point glass that forms a continuous, vitreous, and molten layer on the surface of the burning material. oceanchemgroup.comatamanchemicals.com This glassy barrier serves multiple protective functions: it physically insulates the polymer, blocks the transport of flammable volatiles to the flame, and limits the access of oxygen to the polymer surface. bisleyinternational.comxusen-flameretardant.com This mechanism is particularly effective in preventing the oxidation of the newly formed char layer, thus suppressing afterglow and smoldering combustion. borax.com The formation of this durable, glassy film is a critical component of zinc borate's condensed-phase flame retardant activity. researchgate.net

Hydrated zinc borates, such as 2ZnO·3B₂O₃·3.5H₂O, contain chemically bound water. When heated to temperatures above approximately 290°C, the compound undergoes an endothermic decomposition, releasing this water as vapor. atamanchemicals.comresearchgate.net This process absorbs a significant amount of heat energy from the polymer, cooling the material and slowing the rate of pyrolysis. oceanchemgroup.combisleyinternational.com The release of water vapor also dilutes the concentration of flammable gases and oxygen in the immediate vicinity of the material's surface, further inhibiting combustion. atamanchemicals.combisleyinternational.com Thermogravimetric analysis (TGA) shows that this dehydration occurs in distinct stages at elevated temperatures, providing a cooling effect at critical points in the fire's development. mdpi.comresearchgate.net

Table 2: Thermal Decomposition Stages of Zinc Borate (2ZnO·3B₂O₃·3.5H₂O)

Decomposition Stage Temperature Range (°C) Process Flame Retardant Action Initial Dehydration ~290 - 450 Release of bound water molecules (endothermic reaction). [3, 6] Heat absorption (cooling effect), dilution of flammable gases. [1, 2] Formation of Anhydrous Phases > 400 Crystallization into anhydrous zinc borate phases and formation of B₂O₃. [3, 6] Formation of a protective vitreous layer and promotion of char. [1, 7]

In many thermoplastic polymers, melting and dripping during a fire can spread flames and create new fire hazards. Zinc borate helps to mitigate this by altering the rheological properties of the molten polymer. Research has shown that zinc borate can be an effective anti-dripping synergist. researchgate.net Its char-promoting action increases the viscosity of the polymer melt, creating a more stable structure that is less prone to dripping. The formation of a cohesive and cross-linked char network effectively traps the molten polymer, preventing it from flowing away and contributing to fire propagation. researchgate.net

While zinc borate is primarily known for its condensed-phase activity, it also contributes to flame retardancy in the gas phase, particularly in halogen-containing polymer systems. oceanchemgroup.comadditivebz.com When polymers like PVC decompose, they release hydrogen halides (e.g., hydrogen chloride, HCl). researchgate.net Zinc borate can react with these acidic gases at high temperatures to form volatile boron trihalides (e.g., boron trichloride, BCl₃). oceanchemgroup.com These boron-containing species act as radical scavengers in the gas phase, interrupting the exothermic chain reactions of combustion. They interfere with the propagation of high-energy radicals such as H• and OH•, effectively poisoning the flame. additivebz.com Additionally, the water vapor released during the endothermic decomposition of hydrated zinc borate dilutes the fuel mixture in the gas phase, further reducing the flame's intensity. oceanchemgroup.combisleyinternational.com

Gas Phase Contributions

Dilution of Combustible Gases by Water Vapor Release

Zinc borate, with the chemical formula often represented as 2ZnO·3B₂O₃·3.5H₂O, functions as a flame retardant partly through the release of its water of hydration at elevated temperatures. atamanchemicals.comtheijes.com This process is an endothermic decomposition, meaning it absorbs a significant amount of heat from the surrounding environment when exposed to fire. bisleyinternational.comresearchgate.net The decomposition typically begins at temperatures above 290°C. atamanchemicals.comnachmann.it

The release of water vapor serves two primary functions in fire suppression. Firstly, the endothermic nature of the dehydration process absorbs heat energy, which cools the substrate and the flame front, thereby slowing the burning process. atamanchemicals.comnachmann.itoceanchemgroup.com Secondly, the water vapor released acts as a diluent for combustible gases and oxygen in the gas phase. bisleyinternational.comnachmann.itoceanchemgroup.com This dilution effect reduces the concentration of flammable volatiles and oxygen near the flame, which is necessary to sustain combustion, thus inhibiting the fire. bisleyinternational.com The water released during decomposition can represent up to 14% of the compound's weight, depending on the specific grade of zinc borate. theijes.com This multi-faceted action of cooling and dilution makes the release of water a critical step in the flame retardant mechanism of zinc borate. atamanchemicals.combisleyinternational.com

| Flame Retardant | Decomposition Temperature (°C) | Primary Gaseous Product | Mechanism |

|---|---|---|---|

| Zinc Borate (2ZnO·3B₂O₃·3.5H₂O) | ~290 - 450 | Water Vapor (H₂O) | Endothermic decomposition, Dilution of flammable gases atamanchemicals.comtheijes.com |

| Aluminum Hydroxide (B78521) (ATH) | ~220 | Water Vapor (H₂O) | Endothermic decomposition, Dilution of flammable gases xusen-flameretardant.com |

| Magnesium Hydroxide (MDH) | ~340 | Water Vapor (H₂O) | Endothermic decomposition, Dilution of flammable gases |

Radical Quenching Effects

In addition to its action in the condensed phase, zinc borate can also interfere with the chemical reactions of combustion in the gas phase, particularly through radical quenching. This mechanism is especially prominent when zinc borate is used in conjunction with halogenated compounds. nachmann.it During combustion, polymers containing halogenated flame retardants release hydrogen halides (e.g., HCl, HBr). Zinc borate reacts with these hydrogen halides to form volatile zinc and boron compounds, such as zinc halides (ZnX₂), zinc hydroxyhalides (Zn(OH)X), and boron trihalides (BX₃). nachmann.itoceanchemgroup.com

Smoke and Afterglow Suppression Pathways

A key function of zinc borate as a flame retardant is its ability to suppress smoke and afterglow. imast.bizborax.com This is primarily achieved through its action in the condensed phase, where it promotes the formation of a stable, protective char layer on the surface of the burning material. atamanchemicals.comnachmann.itxusen-flameretardant.com

Upon heating, zinc borate decomposes to form boric acid, which in turn dehydrates to create a glassy, molten layer of boron oxide (B₂O₃). bisleyinternational.comnachmann.it This vitreous layer coats the underlying material, acting as a physical barrier that insulates the polymer from the heat of the flame and, crucially, limits the diffusion of oxygen to the fuel source. bisleyinternational.comnachmann.it This barrier effect prevents the release of volatile, flammable organic compounds that are the precursors to smoke formation. bisleyinternational.com The zinc species present also catalyze dehydration reactions, which further favors carbonization and the creation of a strong char. nachmann.it

This robust char layer performs several functions:

It hinders the emission of flammable gases, reducing the fuel available for the flame. nachmann.it

It prevents the oxidation of the underlying carbon, which is the cause of afterglow (smoldering combustion). borax.comborax.com

The strong, cohesive nature of the char helps prevent dripping of the molten polymer, which can otherwise spread the fire. atamanchemicals.comborax.com

Research has shown that in some polymer matrices, the use of zinc borate can lead to a smoke suppression of nearly 40% compared to using antimony trioxide alone, which is known to promote smoke formation. nachmann.itborax.com

| Mechanism | Description | Effect |

|---|---|---|

| Glassy Layer Formation | Decomposition yields molten boron oxide (B₂O₃) which forms a vitreous protective layer. bisleyinternational.comnachmann.it | Acts as a barrier to oxygen and heat; prevents release of flammable volatiles. bisleyinternational.com |

| Char Promotion | Zinc and boron compounds catalyze dehydration and cross-linking reactions, forming a stable carbonaceous char. atamanchemicals.comnachmann.it | Insulates the polymer, reduces fuel supply, and prevents dripping. nachmann.itborax.com |

| Afterglow Inhibition | The stable char layer inhibits the oxidation of carbon. borax.comborax.com | Suppresses smoldering combustion after the flame is extinguished. |

Synergistic Effects with Co-additives

Zinc borate is frequently used in combination with other flame retardants to achieve enhanced performance through synergistic interactions. bisleyinternational.comimast.biz These effects can be observed in both halogen-free and halogen-containing systems. atamanchemicals.comborax.com

Interactions with Metal Hydroxides (e.g., Aluminum Hydroxide, Magnesium Hydroxide)

A significant synergistic effect is observed when zinc borate is combined with metal hydroxides like aluminum hydroxide (ATH) and magnesium hydroxide (MDH). imast.bizscispace.com Both ATH and MDH function similarly to zinc borate's hydrated form by undergoing endothermic decomposition to release water vapor, which cools the flame and dilutes flammable gases. xusen-flameretardant.com

The synergy arises from their complementary actions. While the metal hydroxides are highly effective at heat absorption and dilution, zinc borate enhances the formation of a stable char layer. xusen-flameretardant.com This combination creates a more robust fire barrier. Zinc borate acts as a fluxing agent, helping to fuse the inorganic residues from the metal hydroxides (alumina or magnesia) and the polymer char into a more cohesive and protective layer. additivebz.com This enhanced char stability further reduces smoke production and heat release. researchgate.net Studies on epoxy resin systems have demonstrated that combinations of zinc borate and ATH lead to a substantial decrease in the peak heat release rate compared to using either additive alone. imast.bizscispace.com This synergistic relationship allows for effective flame retardancy at lower total additive loadings, which can be beneficial for preserving the mechanical properties of the polymer. nbinno.com

Co-action with Antimony Compounds (e.g., Antimony Trioxide)

Zinc borate exhibits a strong synergistic effect with antimony trioxide (Sb₂O₃), a common flame retardant in halogen-containing systems. atamanchemicals.comimast.bizresearchgate.net Antimony trioxide's primary mechanism is in the gas phase, where it reacts with hydrogen halides to form antimony trihalide (SbX₃), a highly effective flame inhibitor that quenches radical chain reactions. alfa-chemistry.com

However, antimony trioxide is less effective in the condensed phase and tends to increase smoke production. nachmann.itborax.com Zinc borate complements this by acting primarily in the condensed phase to promote char formation and create a protective glassy layer. atamanchemicals.comnachmann.it This dual-phase action—antimony trioxide in the gas phase and zinc borate in the condensed phase—is more effective than either component alone. nachmann.it Furthermore, zinc borate is an efficient smoke suppressant, counteracting the smoke-promoting tendency of antimony trioxide. borax.com This synergy allows for a partial or sometimes complete replacement of antimony trioxide with zinc borate, which can reduce costs and improve the smoke toxicity profile of the final product. nachmann.itborax.com In some PVC formulations, replacing 30-60% of the antimony trioxide with zinc borate can be achieved without compromising flame retardant performance. nachmann.it

Synergism with Phosphorus-Based Flame Retardants (e.g., Red Phosphorus, Ammonium (B1175870) Polyphosphate)

Zinc borate also displays synergistic effects when combined with phosphorus-based flame retardants (PFRs), such as ammonium polyphosphate (APP) and red phosphorus. atamanchemicals.comwikipedia.org PFRs can act in both the gas phase (through flame inhibition by phosphorus-containing radicals) and the condensed phase (by promoting charring through dehydration and cross-linking). nih.gov

Corrosion Inhibition Mechanisms in Coatings and Materials

Zinc borate is a multifunctional additive in protective coatings, contributing significantly to corrosion inhibition through several distinct mechanisms.

Anodic Passivation and Formation of Protective Oxide Layers on Metal Surfaces

Zinc borate functions primarily as an anodic passivator. borax.com When a coating containing zinc borate is exposed to moisture, the zinc borate slowly hydrolyzes, releasing borate and zinc ions. borax.commdpi.com These hydrolysis products are believed to migrate to the metallic substrate where they promote the formation of a dense, passivating oxide layer that is integral to the metal's surface. borax.com This oxide film acts as a barrier, electrically isolating the metal from the corrosive environment and hindering the anodic dissolution process, which is a critical step in the corrosion cycle. ampp.org The growth of this barrier oxide film proceeds via ionic conduction, involving the transport of metal cations and oxygen anions, which ultimately stifles the electrochemical corrosion reaction. ampp.org Studies on the anodic polarization of zinc in borate solutions have shown that a thin, compact zinc oxide layer is formed on the surface, effectively passivating the electrode. ampp.org

Synergistic Inhibition Effects with Other Pigments (e.g., Zinc Phosphate (B84403), Barium Metaborate)

The corrosion-inhibiting performance of zinc borate can be synergistically enhanced when used in combination with other anti-corrosive pigments. borax.com Notable synergistic effects have been observed with pigments such as zinc phosphate and barium metaborate. wikipedia.orgborax.comgoogle.com This synergy arises from the complementary protective mechanisms of the different pigments. For example, while zinc borate provides anodic passivation and buffering, zinc phosphate can form a protective phosphate layer on the metal surface. The combination of these pigments can lead to the formation of a more robust and impermeable passive film than either pigment could achieve alone. borax.comgoogle.com This allows for the formulation of high-performance, cost-effective coatings with superior protection against both generalized and pitting corrosion. borax.com

UV Stabilization and Photoprotection Mechanisms in Polymers and Coatings

Zinc borate contributes to the durability of polymers and coatings by providing effective protection against degradation caused by ultraviolet (UV) radiation. borax.comnbinno.com The primary mechanism for this photoprotection is attributed to the zinc oxide component present both chemically and physically within the zinc borate structure. borax.com

Zinc oxide is a well-known and efficient UV absorber. borax.comborax.com When incorporated into a polymer or coating matrix via zinc borate, it functions by readily absorbing harmful UV radiation across a broad spectrum. borax.com By absorbing these high-energy photons, the zinc oxide component prevents the UV rays from reaching the polymer chains, where they would otherwise initiate photo-oxidative degradation reactions. polymerengineering.canbinno.com These reactions lead to bond scission, cross-linking, and the formation of chromophores, resulting in undesirable effects such as color change, loss of gloss, chalking, and a reduction in mechanical properties like strength and flexibility.

By absorbing the UV energy, zinc borate effectively shields the polymer, significantly extending the service life of the material and preserving its aesthetic and functional properties. nbinno.com Research has shown that the addition of zinc borate to coatings measurably reduces UV light transmittance.

Interactive Table: Reduction in Light Transmittance with Zinc Borate

| Coating Type | Spectral Range | Approximate Reduction in Transmittance |

| Water-borne Clear Acrylic Emulsion | 300 nm - 750 nm | ~20% borax.com |

| Solvent-borne Alkyd Coating | UV Spectrum | 10-15% borax.com |

Adhesion Promotion Mechanisms at Material Interfaces

Adhesion is a critical property for the durability and performance of any protective coating. borax.comborax.com Zinc borate has been shown to function as an adhesion promoter, enhancing the bond between coating films and various substrates, including steel, aluminum, and copper. borax.com

The mechanism of adhesion promotion by zinc borate is multifaceted and involves its chemical interactions at the interface between the coating and the substrate. It is believed that zinc borate improves the wetting of the substrate by the coating resin during application. borax.com The zinc and borate species can form chemical bonds or strong physicochemical interactions with both the inorganic substrate and the organic polymer binder of the coating.

Mechanism of Electrical Property Enhancement (e.g., Anti-arcing, Anti-tracking in Insulators)